3-Ethyloxetan-3-OL

Description

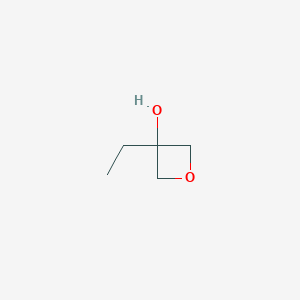

Structure

3D Structure

Properties

IUPAC Name |

3-ethyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-5(6)3-7-4-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXMKEGFTNLFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-3-oxetanemethanol

Abstract

The oxetane ring, a four-membered cyclic ether, is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties such as aqueous solubility and metabolic stability. 3-Ethyl-3-oxetanemethanol, in particular, serves as a crucial building block for more complex oxetane-containing molecules. This technical guide provides a comprehensive overview of the synthetic routes to 3-Ethyl-3-oxetanemethanol, with a primary focus on the detailed reaction mechanism of its most common industrial synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important synthetic transformation.

The Strategic Importance of the Oxetane Moiety in Drug Discovery

The oxetane ring has emerged as a valuable bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl groups. Its unique conformational properties and ability to act as a hydrogen bond acceptor contribute to enhanced binding interactions with biological targets. Furthermore, the strained four-membered ring can influence molecular conformation in a predictable manner, aiding in the design of compounds with improved pharmacological profiles. 3-Ethyl-3-oxetanemethanol is a key starting material that provides a handle for further chemical elaboration, making its efficient synthesis a topic of considerable interest.

General Strategies for Oxetane Synthesis

Several synthetic strategies have been developed for the construction of the oxetane ring.[1] Understanding these general approaches provides a valuable context for the specific synthesis of 3-Ethyl-3-oxetanemethanol. The most prominent methods include:

-

Intramolecular Williamson Ether Synthesis: This classical approach involves the cyclization of a 1,3-halohydrin or a 1,3-diol derivative under basic conditions. The reaction proceeds via an SN2 mechanism, where an alkoxide displaces a leaving group in an intramolecular fashion.[2] While effective, this method can be limited by competing elimination reactions and the need for pre-functionalized substrates.

-

The Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene offers a direct route to oxetanes.[3][4] The reaction is initiated by the photoexcitation of the carbonyl compound, which then reacts with the alkene in its ground state.[5][6] The regioselectivity and stereoselectivity of this reaction can be influenced by the electronic properties of the reactants.[3][5]

-

Ring Expansion of Epoxides: Epoxides can be expanded to oxetanes through various methods, including the use of sulfur ylides (Corey-Chaykovsky reaction).[7][8] This transformation leverages the ring strain of the epoxide to drive the formation of the slightly less strained four-membered oxetane ring.

Synthesis of 3-Ethyl-3-oxetanemethanol from Trimethylolpropane

A highly efficient and industrially relevant synthesis of 3-Ethyl-3-oxetanemethanol proceeds from the readily available starting materials trimethylolpropane and diethyl carbonate.[9] This method offers a high-yielding and straightforward route to the target molecule.

Overall Transformation

The overall reaction can be depicted as follows:

Caption: Overall synthesis of 3-Ethyl-3-oxetanemethanol.

Detailed Reaction Mechanism

The reaction is believed to proceed through a two-stage mechanism involving the initial formation of a cyclic carbonate intermediate, followed by a base-catalyzed intramolecular cyclization with concomitant decarboxylation.

Stage 1: Formation of the Cyclic Carbonate

-

Transesterification: Under basic conditions (e.g., potassium hydroxide), one of the primary hydroxyl groups of trimethylolpropane is deprotonated to form an alkoxide. This nucleophilic alkoxide then attacks one of the electrophilic carbonyl carbons of diethyl carbonate in a transesterification reaction, displacing an ethoxide ion.

-

Intramolecular Cyclization: The newly formed carbonate ester can then undergo an intramolecular transesterification. A second hydroxyl group on the trimethylolpropane backbone attacks the carbonate carbonyl, displacing the second ethoxide equivalent and forming a six-membered cyclic carbonate intermediate.

Stage 2: Oxetane Formation and Decarboxylation

-

Intramolecular SN2 Attack: The remaining primary hydroxyl group, under the influence of heat and the basic catalyst, is deprotonated. This alkoxide then initiates an intramolecular SN2 attack on one of the methylene carbons of the cyclic carbonate.

-

Ring Opening and Decarboxylation: This nucleophilic attack results in the opening of the cyclic carbonate ring and the simultaneous formation of the strained four-membered oxetane ring. The resulting intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final product, 3-Ethyl-3-oxetanemethanol.

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paterno-Buechi Reaction [organic-chemistry.org]

- 5. Paterno buchi reaction | PPTX [slideshare.net]

- 6. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]

- 9. 3-Ethyl-3-oxetanemethanol synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-Ethyl-3-oxetanemethanol

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Ethyl-3-oxetanemethanol (CAS No. 3047-32-3), a key building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles of spectral interpretation and practical, field-proven methodologies for data acquisition.

Introduction

3-Ethyl-3-oxetanemethanol is a valuable bifunctional molecule featuring a strained oxetane ring and a primary alcohol. This unique combination of a polar hydroxyl group and a hydrogen-bond accepting ether within a compact, three-dimensional structure makes it an attractive component in the design of novel therapeutics and advanced polymers.[3][4] Understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing a holistic view of its chemical signature.

Molecular Structure and Key Spectroscopic Features

The structural formula of 3-Ethyl-3-oxetanemethanol is presented below. The key functional groups to be identified by spectroscopy are the hydroxyl (-OH) group, the ethyl group (-CH2CH3), the oxetane ring, and the hydroxymethyl group (-CH2OH).

Caption: Molecular Structure of 3-Ethyl-3-oxetanemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Ethyl-3-oxetanemethanol, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Ethyl-3-oxetanemethanol is characterized by distinct signals for the ethyl, hydroxymethyl, and oxetane ring protons.[5] The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the rigid conformation of the four-membered ring.

Table 1: ¹H NMR Spectral Data for 3-Ethyl-3-oxetanemethanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.4 | d | 2H | Oxetane CH₂ (A) |

| ~4.3 | d | 2H | Oxetane CH₂ (B) |

| ~3.6 | s | 2H | CH₂OH |

| ~1.8 | q | 2H | CH₂CH₃ |

| ~0.9 | t | 3H | CH₂CH₃ |

| Variable | br s | 1H | OH |

Note: Data is interpreted from the spectrum available on ChemicalBook.[5] Precise chemical shifts and coupling constants may vary with solvent and instrument.

Interpretation of the ¹H NMR Spectrum:

-

Oxetane Protons (~4.3-4.4 ppm): The two methylene groups of the oxetane ring are diastereotopic due to the chiral center at the C3 position. This results in two distinct doublets, a characteristic "AB quartet" system, in a high-resolution spectrum. The significant downfield shift is due to the deshielding effect of the adjacent oxygen atom within the strained ring.

-

Hydroxymethyl Protons (~3.6 ppm): The protons of the -CH₂OH group appear as a singlet. The proximity to the electronegative oxygen atom shifts this signal downfield.

-

Ethyl Group Protons (~0.9 and ~1.8 ppm): The ethyl group gives rise to a classic triplet-quartet pattern. The methyl protons (-CH₃) at ~0.9 ppm appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (-CH₂-) at ~1.8 ppm appear as a quartet due to coupling with the methyl protons.

-

Hydroxyl Proton (variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. It typically appears as a broad singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethyl-3-oxetanemethanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak.[6][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Ethyl-3-oxetanemethanol

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~78-82 | Oxetane CH₂ | Carbons bonded to ether oxygen in a strained ring. |

| ~65-70 | CH₂OH | Carbon attached to a hydroxyl group.[8] |

| ~40-45 | Quaternary C | The central carbon of the oxetane ring. |

| ~25-30 | CH₂CH₃ | Aliphatic methylene carbon. |

| ~8-12 | CH₂CH₃ | Aliphatic methyl carbon. |

Interpretation of the ¹³C NMR Spectrum:

-

Oxetane Carbons: The carbons of the oxetane ring are expected to be the most downfield due to the direct attachment to the electronegative oxygen atom. The quaternary carbon will likely be in a distinct region from the methylene carbons.

-

Hydroxymethyl Carbon: The carbon of the -CH₂OH group is also deshielded by the attached oxygen, with a typical chemical shift in the 65-70 ppm range.[8]

-

Ethyl Group Carbons: The carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methyl carbon being the most upfield.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

-

Instrumentation: Use a spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: IR Spectral Data for 3-Ethyl-3-oxetanemethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1040 | Strong | C-O stretch (primary alcohol) |

| ~980 | Strong | C-O-C stretch (oxetane ring) |

Note: Data is interpreted from the spectrum available on the NIST WebBook.[9]

Interpretation of the IR Spectrum:

-

O-H Stretch (~3400 cm⁻¹): The most prominent feature of the IR spectrum of an alcohol is the strong, broad absorption due to the O-H stretching vibration.[10][11][12] The broadness is a result of intermolecular hydrogen bonding.

-

C-H Stretch (~2960-2850 cm⁻¹): The strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the ethyl and methylene groups.

-

C-O Stretch (~1040 cm⁻¹): A strong absorption corresponding to the C-O stretching of the primary alcohol is expected in this region.[8]

-

C-O-C Stretch (~980 cm⁻¹): The stretching vibration of the C-O-C linkage within the strained oxetane ring gives rise to a strong and characteristic absorption.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample like 3-Ethyl-3-oxetanemethanol, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty salt plates, followed by the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 3-Ethyl-3-oxetanemethanol (Molecular Weight: 116.16 g/mol ), electron ionization (EI) would likely lead to significant fragmentation.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺˙) at m/z = 116 may be weak or absent due to the lability of the alcohol and the strained ring.[13][14] Common fragmentation pathways would include:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[8]

-

Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 87 .

-

Loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at m/z = 85 .

-

-

Ring Opening and Fragmentation: The strained oxetane ring can undergo cleavage.

-

Loss of formaldehyde (CH₂O) from the m/z = 87 fragment could lead to a peak at m/z = 57 .

-

-

Dehydration: Loss of a water molecule (H₂O) from the molecular ion would result in a fragment at m/z = 98 .[13]

Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation of 3-Ethyl-3-oxetanemethanol.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Safety and Handling

3-Ethyl-3-oxetanemethanol is harmful if swallowed and causes serious eye irritation.[15] It may also cause skin and respiratory irritation.[10] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][15]

Conclusion

The spectroscopic data of 3-Ethyl-3-oxetanemethanol provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key hydroxyl and oxetane functional groups, and mass spectrometry elucidates its fragmentation behavior and confirms its molecular weight. This comprehensive spectroscopic analysis is essential for the quality control and characterization of this important chemical building block in various research and development applications.

References

-

Smith, B. C. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy2017 , 32 (1), 34-37. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

OpenStax. 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry; OpenStax, 2023. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]

-

University of Calgary. IR: alcohols. [Link]

-

LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Dagaut, P.; Karsenty, F. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Int. J. Mass Spectrom.2014 , 369, 130-135. [Link]

-

Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Fischer, H.; Wagner, B.; Schuler, F.; Polonchuk, L.; Carreira, E. M. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem.2008 , 51 (11), 3163–3189. [Link]

-

Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Chemical Space Exploration of Oxetanes. Molecules2010 , 15 (8), 5440-5452. [Link]

-

Slideshare. Msc alcohols, phenols, ethers. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Bull, J. A.; Croft, A. K.; Davis, O. A.; Doran, R.; Stevenson, N. G. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016 , 116 (19), 12150-12232. [Link]

-

ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. [Link]

-

Kaur-Atwal, G.; Pospisil, P.; Brezaniova, I.; Konecny, P.; Atwal, S. K. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules2019 , 24 (4), 684. [Link]

-

Gregory, T. J.; Wilson, P. F.; Argyropoulos, D. S. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010 , 29 (9), 2176-2180. [Link]

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512-7515. [Link]

-

NIST. 3-Ethyl-3-hydroxymethyl oxetane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

-

Chemistry LibreTexts. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. 3-Methyl-3-oxetanemethanol. [Link]

-

GM Chemical. 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3 | China Manufacturer. [Link]

-

LookChem. 3-Ethyl-3-oxetanemethanol - 3047-32-3, C6H12O2, density, melting point, boiling point, structural formula, synthesis. [Link]

-

NIST. 3-Methyl-3-oxetanemethanol. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

Sources

- 1. 3-Ethyl-3-oxetanemethanol | 3047-32-3 | TCI AMERICA [tcichemicals.com]

- 2. 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3 | China Manufacturer [gmchemix.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Ethyl-3-oxetanemethanol (3047-32-3) 1H NMR spectrum [chemicalbook.com]

- 6. epfl.ch [epfl.ch]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. whitman.edu [whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sci-Hub. Carbon‐13 NMR spectra of taxane‐type diterpenes: Oxiranes and oxetanes / Organic Magnetic Resonance, 1983 [sci-hub.ru]

An In-depth Technical Guide to the Physicochemical Properties and Applications of 3-Ethyl-3-oxetanemethanol

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of small, functionalized heterocyclic scaffolds is a cornerstone of innovation. Among these, 3-Ethyl-3-oxetanemethanol, a disubstituted oxetane, has emerged as a molecule of significant interest. Its unique combination of a strained four-membered ether ring and a primary alcohol functional group imparts a desirable balance of reactivity, polarity, and structural rigidity. This guide provides an in-depth exploration of the physical and chemical properties of 3-Ethyl-3-oxetanemethanol, offering a technical resource for researchers, scientists, and drug development professionals seeking to leverage its potential in their respective fields. We will delve into its fundamental characteristics, spectral signature, synthesis, and reactivity, with a particular focus on its burgeoning role as a valuable building block in the design of next-generation therapeutics.

Physicochemical and Structural Characteristics

3-Ethyl-3-oxetanemethanol, with the CAS number 3047-32-3, is a colorless to almost colorless clear liquid at room temperature[1][2]. Its fundamental properties are summarized in the table below, providing a quantitative foundation for its application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [1][3] |

| Appearance | Colorless to Almost colorless clear liquid | [1][4] |

| Boiling Point | 96 °C at 4 mmHg | [2] |

| Density | 1.019 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.453 | [2] |

| Water Solubility | Miscible | |

| Synonyms | (3-ethyloxetan-3-yl)methanol, 3-Hydroxymethyl-3-ethyloxetane, 2-Hydroxymethyl-2-ethyl-1,3-epoxypropane | [1][4] |

The structure of 3-Ethyl-3-oxetanemethanol is characterized by a central quaternary carbon atom substituted with an ethyl group, a hydroxymethyl group, and two methylene groups that form the oxetane ring. This strained four-membered ring is a key determinant of the molecule's chemical reactivity.

Spectral Analysis: A Fingerprint of the Molecule

Spectroscopic techniques provide invaluable insights into the molecular structure and purity of 3-Ethyl-3-oxetanemethanol. Below is a summary of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Ethyl-3-oxetanemethanol provides a clear map of the hydrogen environments within the molecule. The following is a typical peak assignment in CDCl₃:

-

~0.80-0.83 ppm (t, 3H): The triplet corresponding to the methyl protons (-CH₂) of the ethyl group.

-

~1.61-1.66 ppm (q, 2H): The quartet representing the methylene protons (-CH₂) of the ethyl group.

-

~3.62 ppm (s, 2H): A singlet attributed to the methylene protons of the hydroxymethyl group (-CH₂OH).

-

~3.66 ppm (s, 1H): A singlet corresponding to the hydroxyl proton (-OH). The chemical shift of this peak can vary depending on concentration and solvent.

-

~4.31-4.39 ppm (d, 4H): Two distinct doublets representing the diastereotopic methylene protons of the oxetane ring (-CH₂O-).

¹³C NMR Spectroscopy

-

~8-10 ppm: Methyl carbon of the ethyl group.

-

~25-30 ppm: Methylene carbon of the ethyl group.

-

~40-45 ppm: Quaternary carbon of the oxetane ring.

-

~65-70 ppm: Methylene carbon of the hydroxymethyl group.

-

~75-80 ppm: Methylene carbons of the oxetane ring.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Ethyl-3-oxetanemethanol displays characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. Strong absorptions around 2900 cm⁻¹ correspond to C-H stretching vibrations of the alkyl groups. The presence of the ether linkage in the oxetane ring is confirmed by a strong C-O-C stretching band typically observed in the 1100-1000 cm⁻¹ region.

Mass Spectrometry

A definitive mass spectrum for 3-Ethyl-3-oxetanemethanol is not widely published. However, the expected fragmentation pattern upon electron ionization would likely show a molecular ion peak (M⁺) at m/z = 116. Key fragmentation pathways would involve the loss of small neutral molecules or radicals. Common fragmentation for a primary alcohol like this would include the loss of a water molecule (M-18) and the loss of the hydroxymethyl group (M-31). Alpha-cleavage next to the ether oxygen is also a probable fragmentation pathway.

Synthesis of 3-Ethyl-3-oxetanemethanol: A Practical Protocol

3-Ethyl-3-oxetanemethanol can be synthesized from readily available starting materials. A common and efficient method involves the base-catalyzed cyclization of a triol precursor, often derived from trimethylolpropane.

Experimental Protocol: Synthesis from Trimethylolpropane

This protocol is adapted from literature procedures and provides a reliable method for the laboratory-scale synthesis of 3-Ethyl-3-oxetanemethanol.

Materials:

-

Trimethylolpropane

-

Diethyl carbonate

-

Potassium hydroxide (KOH)

-

Absolute ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trimethylolpropane, diethyl carbonate, and a catalytic amount of potassium hydroxide in absolute ethanol.

-

Heat the mixture to reflux at approximately 110 °C for 1 hour.

-

After the initial reflux period, arrange the apparatus for distillation and distill the mixture at 110 °C for 1 hour to remove the ethanol by-product.

-

Gradually increase the temperature of the oil bath to 140 °C and continue the distillation until no more distillate is collected.

-

Apply a vacuum to the system for 1 hour to remove any remaining volatile impurities.

-

Increase the temperature to above 185 °C under vacuum. The product, 3-Ethyl-3-oxetanemethanol, will distill and can be collected in a cold trap. This procedure typically yields the product in good purity and high yield (>85%).

Caption: General mechanism of acid-catalyzed ring-opening.

Reactions of the Hydroxyl Group

The primary hydroxyl group of 3-Ethyl-3-oxetanemethanol undergoes typical reactions of alcohols, providing another handle for chemical modification.

-

Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acyl chlorides, or anhydrides, typically in the presence of an acid or base catalyst. This allows for the introduction of a wide variety of ester functionalities.

-

Etherification: Ether derivatives can be prepared, for example, through a Williamson ether synthesis where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

These reactions, coupled with the reactivity of the oxetane ring, make 3-Ethyl-3-oxetanemethanol a bifunctional building block with significant synthetic utility.

Applications in Drug Discovery and Development: The Oxetane as a Bioisostere

A significant driver for the interest in 3-Ethyl-3-oxetanemethanol and related oxetanes is their application as bioisosteres in drug design. A bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity, but with the benefit of improving its physicochemical or pharmacokinetic properties.

The oxetane moiety is often used as a bioisosteric replacement for gem-dimethyl and carbonyl groups.

-

Replacement for gem-Dimethyl Groups: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can enhance polarity and aqueous solubility while maintaining a similar steric profile. This is a crucial advantage in optimizing the drug-like properties of a lead compound.

-

Replacement for Carbonyl Groups: The oxygen atom of the oxetane can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group with a biological target. However, the oxetane is generally more metabolically stable than a carbonyl group, which can be susceptible to reduction in vivo.

The incorporation of an oxetane can lead to improvements in:

-

Aqueous Solubility: The polar nature of the ether linkage enhances water solubility.

-

Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation than other functional groups.

-

Lipophilicity (LogP): The introduction of an oxetane can reduce the lipophilicity of a molecule, which can improve its pharmacokinetic profile.

-

Conformational Rigidity: The rigid structure of the oxetane can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for its biological target.

In-Practice: Oxetanes in Clinical Development

The theoretical benefits of incorporating oxetanes are being realized in the development of new therapeutics. Several oxetane-containing drugs are currently in clinical trials, demonstrating the real-world impact of this chemical motif.

-

Crenolanib: An investigational inhibitor of FLT3 (FMS-like tyrosine kinase 3), a target in acute myeloid leukemia (AML). The oxetane moiety in crenolanib contributes to its overall physicochemical properties, which are crucial for a systemically administered drug. The rigid structure of the oxetane can also contribute to the specific binding conformation of the drug to its target kinase.

-

Fenebrutinib: An investigational Bruton's tyrosine kinase (BTK) inhibitor for the treatment of multiple sclerosis. The inclusion of the oxetane in fenebrutinib's structure is a strategic choice to optimize its drug-like properties, potentially enhancing its metabolic stability and solubility, which are critical for a drug intended for chronic administration.

The successful progression of these and other oxetane-containing compounds through clinical trials underscores the value of building blocks like 3-Ethyl-3-oxetanemethanol in modern drug discovery.

Safety and Handling

3-Ethyl-3-oxetanemethanol is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Ethyl-3-oxetanemethanol is a versatile and valuable building block for both medicinal chemistry and materials science. Its unique combination of a strained, reactive oxetane ring and a modifiable hydroxyl group provides a rich platform for chemical synthesis. The demonstrated ability of the oxetane moiety to improve the physicochemical and pharmacokinetic properties of drug candidates has solidified its importance in modern drug discovery. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, the strategic application of well-characterized building blocks like 3-Ethyl-3-oxetanemethanol will undoubtedly play a crucial role in the development of innovative and effective new medicines and materials.

References

-

Guarson Chemical Co., Ltd. 3-Ethyl-(hydroxymethyl)oxetane|3047-32-3. [Link]

-

GM Chemical. 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3 | China Manufacturer. [Link]

-

Suzhou Senfeida Chemical Co., Ltd. China 3-Ethyl-3-oxetanemethanol Manufacturers Suppliers Factory. [Link]

-

Burés, J. et al. (2016). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]

-

Stepan, A. F. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

-

Smith, M. D. et al. (2019). Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms. Nature Communications. [Link]

Sources

Introduction: The Strategic Value of 3-Ethyl-3-oxetanemethanol in Modern Chemistry

An In-depth Technical Guide to the Characterization of 3-Ethyl-3-oxetanemethanol (CAS No. 3047-32-3)

3-Ethyl-3-oxetanemethanol is a versatile heterocyclic building block that has garnered significant interest, particularly in the fields of pharmaceutical development and polymer chemistry.[1] Its structure, featuring a strained four-membered oxetane ring coupled with a primary alcohol, provides a unique combination of properties. The oxetane moiety, being a polar, rigid, and metabolically robust isostere for common groups like gem-dimethyl or carbonyls, offers medicinal chemists a powerful tool to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[2] Improvements in aqueous solubility, metabolic stability, and membrane permeability are often observed when this motif is incorporated into a lead compound.

In polymer science, 3-Ethyl-3-oxetanemethanol serves as a valuable monomer for cationic UV-curable resins and specialty polymers, contributing to low viscosity, rapid curing, and excellent thermal stability in the resulting materials.[3][4]

This guide provides a comprehensive overview of the essential analytical methods for the characterization of 3-Ethyl-3-oxetanemethanol, offering not just protocols but the underlying scientific rationale. For researchers and drug development professionals, a thorough understanding of this molecule's analytical signature is the foundation for its effective application.

Part 1: Physicochemical and Structural Identity

Confirming the fundamental properties of a compound is the first step in any rigorous scientific investigation. These properties serve as the initial benchmark for purity and identity.

Core Physicochemical Properties

The macroscopic properties of 3-Ethyl-3-oxetanemethanol are well-documented and provide a primary means of identification. It is typically a colorless to slightly yellowish liquid at room temperature.[3][5]

| Property | Value | Source(s) |

| CAS Number | 3047-32-3 | [6] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1][7] |

| Appearance | Colorless liquid | [1] |

| Density | 1.019 g/mL at 25 °C | [1][6] |

| Boiling Point | 96 °C at 4 mmHg | [1][6] |

| Refractive Index (n20/D) | 1.453 | [6] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [7][8] |

| Solubility | Miscible in water | [9][10] |

Structural Representation and Isomerism

The structural formula provides the roadmap for all subsequent spectroscopic analysis. Understanding the connectivity of atoms is key to interpreting the data.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3 | China Manufacturer [gmchemix.com]

- 5. 3-Ethyl-3-oxetanemethanol | CymitQuimica [cymitquimica.com]

- 6. 3-乙基-3-氧杂丁环甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. AB353112 | CAS 3047-32-3 – abcr Gute Chemie [abcr.com]

- 8. 3-Ethyl-3-oxetanemethanol 96 3047-32-3 [sigmaaldrich.com]

- 9. 3-Ethyl-3-oxetanemethanol | 3047-32-3 [chemicalbook.com]

- 10. 3-Ethyl-3-oxetanemethanol | 3047-32-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Strategic Incorporation of (3-ethyloxetan-3-yl)methanol in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical overview of (3-ethyloxetan-3-yl)methanol, a valuable building block for researchers, scientists, and drug development professionals. We will delve into its precise chemical identity, explore a robust synthetic protocol, and contextualize its application within the broader landscape of medicinal chemistry, where the strategic use of strained ring systems like oxetanes is paramount for optimizing drug candidates.

The Oxetane Motif: A Rising Star in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning to underexplored chemical space. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this endeavor. For years, chemists favored more traditional functional groups. However, the unique properties of the oxetane moiety offer compelling advantages.

Incorporating an oxetane can profoundly alter a molecule's physicochemical properties, including aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[1] This is often achieved by replacing more common functionalities like gem-dimethyl or carbonyl groups.[1] The introduction of an oxetane can lead to a significant increase in aqueous solubility and a reduction in metabolic degradation.[1] Furthermore, the strained nature of the oxetane ring and the presence of a hydrogen bond accepting oxygen atom contribute to its unique ability to modulate molecular properties.

Unveiling (3-ethyloxetan-3-yl)methanol: Structure and Nomenclature

The subject of this guide, (3-ethyloxetan-3-yl)methanol, is a prime example of a functionalized oxetane poised for application in drug discovery programs.

IUPAC Name: (3-ethyloxetan-3-yl)methanol.[2]

Synonyms: 3-Ethyl-3-oxetanemethanol, 3-Ethyl-3-hydroxymethyloxetane.[3][4][5]

CAS Number: 3047-32-3.[4][6][7]

Molecular Formula: C₆H₁₂O₂.[4][6][8]

Molecular Weight: 116.16 g/mol .[4][8]

The chemical structure of (3-ethyloxetan-3-yl)methanol is characterized by a central four-membered oxetane ring. At the C3 position of this ring, both an ethyl group and a hydroxymethyl group are attached. This specific arrangement provides a versatile handle for further chemical modifications.

Caption: 2D structure of (3-ethyloxetan-3-yl)methanol.

Physicochemical Properties

A summary of the key physicochemical properties of (3-ethyloxetan-3-yl)methanol is provided in the table below. These properties are crucial for its handling, reaction setup, and for computational modeling in drug design.

| Property | Value | Source |

| Appearance | Clear colorless liquid | [4] |

| Boiling Point | 96 °C at 4 mmHg | [4][8] |

| Density | 1.019 g/mL at 25 °C | [4][8] |

| Refractive Index | n20/D 1.453 | [4][8] |

| Water Solubility | Miscible | [4] |

| Flash Point | 108 °C |

Synthesis of (3-ethyloxetan-3-yl)methanol: A Step-by-Step Protocol

A reliable synthesis of (3-ethyloxetan-3-yl)methanol can be achieved through a modified literature procedure.[4][9] The following protocol details the necessary steps, reagents, and conditions.

Reaction Principle

The synthesis involves the base-catalyzed intramolecular cyclization of a triol precursor, which is formed in situ. This process is a variation of the Williamson ether synthesis.

Materials and Reagents

-

Trimethylolpropane

-

Diethyl carbonate

-

Potassium hydroxide

-

Absolute ethyl alcohol

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trimethylolpropane (0.2 mol), diethyl carbonate (0.2 mol), and potassium hydroxide (1.8 mmol) in 2 mL of absolute ethyl alcohol.[4][9]

-

Reflux: Heat the mixture in an oil bath to 110 °C and maintain reflux for 1 hour.[4][9]

-

Distillation: After the initial reflux period, arrange the apparatus for distillation and continue heating at 110 °C for 1 hour to remove the ethanol. Gradually increase the oil bath temperature to 140 °C and continue the distillation.[4][9]

-

Solvent Removal: Once the distillation at atmospheric pressure is complete, apply a vacuum for 1 hour to remove any residual volatile components.[4][9]

-

Product Isolation: Increase the heating of the reaction mixture to above 185 °C under vacuum. Collect the distilled product in a cold trap. This procedure is reported to yield over 85% of the theoretical yield.[4][9]

Synthetic Workflow Diagram

Caption: A step-by-step workflow for the synthesis of (3-ethyloxetan-3-yl)methanol.

Applications in Drug Discovery and Beyond

The utility of (3-ethyloxetan-3-yl)methanol extends across various scientific domains.

-

Pharmaceutical Development: It serves as a crucial building block for synthesizing novel drug candidates.[3] The oxetane moiety can act as a bioisostere for other groups, improving the pharmacokinetic profile of a lead compound. The primary alcohol provides a convenient point for further elaboration of the molecular structure.

-

Polymer Chemistry: This compound is utilized in the formulation of specialty polymers and coatings.[3] For instance, it can be used as a core to synthesize amphiphilic hyperbranched polyethers.[4] These polymers have applications as dispersants for pigments in coatings.[4]

-

Material Science: The unique structure of (3-ethyloxetan-3-yl)methanol can impart improved thermal and mechanical properties to advanced materials.[3]

Conclusion

(3-ethyloxetan-3-yl)methanol is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined structure, accessible synthesis, and the advantageous properties conferred by the oxetane ring make it a valuable asset for scientists in drug discovery and material science. A thorough understanding of its chemistry and applications, as outlined in this guide, will empower researchers to leverage its full potential in the development of next-generation molecules.

References

-

PubChem. (3-methyloxetan-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ElectronicsAndBooks. Oxetanes in Drug Discovery: Structural and Synthetic Insights. ElectronicsAndBooks. Retrieved from [Link]

-

LookChem. 3-Ethyl-3-oxetanemethanol - 3047-32-3, C6H12O2, density, melting point, boiling point, structural formula, synthesis. LookChem. Retrieved from [Link]

-

ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Retrieved from [Link]

-

ScienceDirect. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. ScienceDirect. Retrieved from [Link]

-

RadTech. Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. Retrieved from [Link]

-

Synthonix. (3-ethyloxetan-3-yl)methanol - [E29798]. Synthonix. Retrieved from [Link]

-

NIST. 3-Ethyl-3-hydroxymethyl oxetane. NIST WebBook. Retrieved from [Link]

-

Guarson Chemical Co., Ltd. 3-Ethyl-(hydroxymethyl)oxetane|3047-32-3. Guarson Chemical Co., Ltd. Retrieved from [Link]

-

GM Chemical. 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3 | China Manufacturer. GM Chemical. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Ethyl-3-oxetanemethanol | 3047-32-3 [chemicalbook.com]

- 5. 3-Ethyl-3-oxetanemethanol | 3047-32-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Synthonix, Inc > 3047-32-3 | (3-ethyloxetan-3-yl)methanol [synthonix.com]

- 7. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 3-Ethyl-3-oxetanemethanol synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 3-Ethyl-3-oxetanemethanol: An In-depth Technical Guide

Introduction: Understanding the Significance of Solubility in Research and Development

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and application.[1] The solubility profile of an active pharmaceutical ingredient (API) or a key intermediate directly influences its bioavailability, processability, and the selection of appropriate analytical techniques.[2] This guide provides an in-depth technical overview of the solubility of 3-Ethyl-3-oxetanemethanol, a versatile building block in pharmaceutical and materials science applications.[3] Due to a lack of extensive published quantitative solubility data, this document will focus on the theoretical underpinnings of its solubility based on its physicochemical properties and provide a robust experimental framework for researchers to determine its solubility profile in various organic solvents.

Physicochemical Properties of 3-Ethyl-3-oxetanemethanol

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 3-Ethyl-3-oxetanemethanol possesses a unique combination of a polar oxetane ring, a hydroxyl group capable of hydrogen bonding, and a non-polar ethyl group. This amphiphilic nature dictates its interaction with different solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [4][5] |

| Molecular Weight | 116.16 g/mol | [5] |

| Appearance | Colorless to pale yellow viscous liquid | [1][4] |

| Density | ~1.019 g/mL at 25 °C | [4][5] |

| Boiling Point | 96 °C at 4 mmHg | [4][5] |

| Refractive Index | ~1.453 at 20 °C | [4] |

| pKa | ~14.58 (Predicted) | [1] |

| LogP | -0.08 (Predicted) | [1] |

| Water Solubility | Miscible | [1][4][6] |

The low predicted LogP value and its miscibility in water highlight the compound's hydrophilic character, primarily due to the hydroxyl group and the ether oxygen in the oxetane ring.

Theoretical Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of 3-Ethyl-3-oxetanemethanol in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group and the ether oxygen of 3-Ethyl-3-oxetanemethanol. Therefore, high solubility, likely miscibility, is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide, Tetrahydrofuran): These solvents possess dipoles that can interact with the polar regions of the molecule. Moderate to high solubility is anticipated.[1]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar ethyl group may allow for some interaction with non-polar solvents. However, the dominant polar functionalities suggest that solubility in these solvents will be limited.

Experimental Protocol for Determining the Solubility Profile

The following section outlines a detailed, step-by-step methodology for the quantitative determination of the solubility of 3-Ethyl-3-oxetanemethanol. The shake-flask method is considered the "gold standard" for thermodynamic solubility determination and is the recommended approach.[7]

Diagram of the Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Ethyl-3-oxetanemethanol to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvents (e.g., methanol, ethanol, acetone, dimethylformamide, tetrahydrofuran, toluene, hexane). The excess solid is crucial to ensure saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of 3-Ethyl-3-oxetanemethanol of known concentrations in each solvent.

-

Calculate the concentration of the saturated solution based on the dilution factor.

-

Data Presentation

The results should be compiled into a clear and concise table, expressing solubility in both g/100 mL and mol/L.

| Organic Solvent | Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) | Experimentally Determined Solubility (mol/L at 25°C) |

| Methanol | Polar Protic | High / Miscible | ||

| Ethanol | Polar Protic | High / Miscible | ||

| Acetone | Polar Aprotic | Moderate / High | ||

| Dimethylformamide | Polar Aprotic | Moderate / High | ||

| Tetrahydrofuran | Polar Aprotic | Moderate | ||

| Toluene | Non-Polar | Low | ||

| Hexane | Non-Polar | Low |

Discussion and Implications for Drug Development

The anticipated high solubility of 3-Ethyl-3-oxetanemethanol in polar organic solvents makes it a versatile intermediate for a variety of chemical transformations and formulations.[1] Its miscibility with water and expected good solubility in polar protic solvents like ethanol suggest that it is well-suited for processes involving aqueous workups and purifications by normal-phase chromatography.

For drug development professionals, understanding the solubility in a range of solvents is critical for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase.

-

Crystallization and Purification: Identifying suitable solvent systems for obtaining the desired crystalline form and purity of downstream products.

-

Formulation: Developing stable and effective drug delivery systems.

Safety and Handling Considerations

According to available safety data sheets, 3-Ethyl-3-oxetanemethanol may cause skin and serious eye irritation.[8] It is also considered harmful if swallowed and may cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] All work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

GM Chemical. 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3 | China Manufacturer. [Link]

-

Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

Technobis Crystallization Systems. Solvent selection for process development. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

NIH. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

NIST. 3-Ethyl-3-hydroxymethyl oxetane. [Link]

-

Fisher Scientific. 3-Ethyl-3-oxetanemethanol, 96%, Thermo Scientific 5 g | Buy Online. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3-Ethyl-3-oxetanemethanol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. csustan.edu [csustan.edu]

- 4. 3-Ethyl-3-oxetanemethanol | 3047-32-3 [chemicalbook.com]

- 5. 3-乙基-3-氧杂丁环甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Ethyl-3-oxetanemethanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 3-乙基-3-氧杂丁环甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Ethyl-3-oxetanemethanol | 3047-32-3 | TCI AMERICA [tcichemicals.com]

- 9. 3-Ethyl-3-oxetanemethanol, 96%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

Thermal Decomposition Analysis of 3-Ethyl-3-oxetanemethanol: A Methodological and Mechanistic Investigation

An In-depth Technical Guide

Abstract

3-Ethyl-3-oxetanemethanol (CAS 3047-32-3) is a versatile building block in pharmaceutical development and polymer chemistry, prized for the unique reactivity of its strained oxetane ring.[1][2] Its utility in applications involving thermal curing, such as in specialized ink-jet inks, necessitates a thorough understanding of its thermal stability and decomposition pathways.[2] This guide presents a comprehensive framework for analyzing the thermal decomposition of 3-Ethyl-3-oxetanemethanol. While specific literature on the thermolysis of this exact molecule is nascent, this document synthesizes principles from the study of related cyclic ethers and standard thermal analysis methodologies to propose a robust investigatory workflow.[3][4] We will detail the experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), explain the causality behind experimental choices, and propose potential decomposition mechanisms based on established chemical principles.

Introduction to 3-Ethyl-3-oxetanemethanol and the Imperative for Thermal Analysis

3-Ethyl-3-oxetanemethanol is a colorless liquid with a boiling point of 96 °C at 4 mmHg.[5] Its structure features a four-membered oxetane ring substituted at the 3-position with both an ethyl and a hydroxymethyl group. This 3,3-disubstituted pattern is known to enhance the stability of the oxetane ring compared to unsubstituted or monosubstituted analogs. The ring strain, while a source of reactivity for synthesis, also represents a potential vulnerability under thermal stress.

Understanding the thermal decomposition profile is critical for several reasons:

-

Process Safety: In industrial applications, knowing the onset temperature of decomposition is crucial for preventing thermal runaway events during synthesis, purification, or formulation.[6]

-

Material Stability: For its use in polymers and coatings, the thermal stability dictates the material's operational temperature limits and long-term reliability.[2]

-

Product Purity: Uncontrolled decomposition can lead to the formation of hazardous or performance-altering byproducts. Identifying these products is essential for quality control and regulatory compliance.

-

Mechanistic Insight: Analyzing the decomposition process provides fundamental data on the molecule's bond energies and reaction kinetics.

Proposed Thermal Decomposition Mechanisms

For 3-Ethyl-3-oxetanemethanol, we can propose two analogous primary decomposition pathways initiated by the cleavage of the oxetane ring:

-

Pathway A (Retro-[2+2] Cycloaddition): This pathway involves the concerted cleavage of the C2-C3 and C4-O bonds, analogous to the formation of formaldehyde and ketene from 3-oxetanone. This would lead to the formation of formaldehyde (from the C4-O side of the ring) and 2-ethyl-1-propen-1-ol , which would likely tautomerize to the more stable 2-ethylpropanal .

-

Pathway B (Decarbonylation-type Rearrangement): This pathway involves ring opening and subsequent fragmentation. A plausible route could involve the formation of an intermediate diradical, leading to the expulsion of stable small molecules. Given the substituents, this could lead to the formation of ethylene (from the ethyl group), formaldehyde , and acetaldehyde .

The presence of the hydroxyl group may also facilitate alternative pathways, such as dehydration followed by rearrangement and decomposition.

Caption: Proposed primary thermal decomposition pathways for 3-Ethyl-3-oxetanemethanol.

A Comprehensive Analytical Workflow

To fully characterize the thermal decomposition, a multi-technique approach is required, coupling mass change analysis (TGA) with energetic event analysis (DSC) and evolved gas identification (EGA).[7][8]

Caption: Integrated workflow for comprehensive thermal decomposition analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] This is the primary technique for determining the temperature range of decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified reference materials with known Curie points (e.g., Nickel).[10]

-

Sample Preparation: Place 5-10 mg of 3-Ethyl-3-oxetanemethanol into an inert alumina or platinum crucible. An open crucible is used to ensure efficient removal of evolved gases.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is critical to study the intrinsic thermal decomposition without interference from oxidative side reactions.[11]

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experimental time.[12]

-

-

Data Analysis: Plot the percentage mass loss vs. temperature. Determine the onset temperature (T_onset) of decomposition, defined as the temperature at which significant mass loss begins.[13] The first derivative of the mass loss curve (DTG) can be plotted to clearly identify the temperatures of maximum decomposition rates for each step.[9]

| TGA Parameter | Recommended Value | Justification |

| Sample Mass | 5–10 mg | Ensures measurable mass change while minimizing thermal gradients within the sample. |

| Heating Rate | 10 °C/min | Provides good resolution of thermal events without excessive experiment time.[12] |

| Atmosphere | Nitrogen, 100 mL/min | Prevents oxidative decomposition, allowing for the study of pure thermolysis.[14] |

| Temperature Range | 30 °C to 600 °C | Covers the range from pre-boiling to complete decomposition of most organic molecules. |

| Crucible Type | Alumina or Platinum | Chemically inert and stable at high temperatures. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[15] It identifies whether decomposition is endothermic (bond breaking) or exothermic (rearrangement to more stable products).

Experimental Protocol:

-

Instrument Calibration: Calibrate the temperature and heat flow using certified reference materials with known melting points and enthalpies (e.g., Indium).[16]

-

Sample Preparation: Seal 2-5 mg of 3-Ethyl-3-oxetanemethanol in a hermetically sealed aluminum pan. A small pinhole should be pierced in the lid to allow evolved gases to escape, preventing dangerous pressure buildup while maintaining a controlled atmosphere near the sample.

-

Atmosphere & Program: Use the same inert atmosphere and temperature program as the TGA experiment for direct correlation of events.[14]

-

Data Analysis: Plot heat flow vs. temperature. Identify endothermic peaks corresponding to boiling and exothermic peaks associated with decomposition reactions.

| DSC Parameter | Recommended Value | Justification |

| Sample Mass | 2–5 mg | Smaller mass ensures better thermal contact and resolution of thermal events. |

| Crucible Type | Vented Aluminum Pan | Allows evolved gases to escape, preventing pressure buildup that can shift transition temperatures. |

| Atmosphere | Nitrogen, 100 mL/min | Ensures consistency with TGA data and prevents oxidation. |

| Heating Rate | 10 °C/min | Allows for direct comparison with the TGA curve. |

Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR

EGA is essential for identifying the chemical nature of the gases released during decomposition.[7][8] By coupling the gas effluent from the TGA to a mass spectrometer (MS) or an FTIR spectrometer, the decomposition products can be identified in real-time.

Experimental Protocol:

-

Instrumentation: Use a TGA instrument coupled via a heated transfer line to either a Quadrupole Mass Spectrometer or an FTIR spectrometer with a gas cell. The transfer line must be heated (e.g., to 200-250 °C) to prevent condensation of evolved products.[17]

-

TGA Program: Run the same TGA program as described in section 3.1.

-

Data Acquisition:

-

TGA-MS: Monitor the ion currents for specific mass-to-charge (m/z) ratios as a function of temperature. For example, m/z = 18 (water), 28 (CO, ethylene), 30 (formaldehyde), 44 (CO2, acetaldehyde), 58 (2-ethylpropanal).

-

TGA-FTIR: Collect infrared spectra of the evolved gas stream continuously. Look for characteristic absorption bands (e.g., C=O stretch for aldehydes/ketones, C-H stretch for hydrocarbons, O-H stretch for water/alcohols).

-

-

Data Analysis: Correlate the evolution profile of each identified gas with the mass loss steps observed in the TGA curve.[18] This direct correlation is the key to confirming the proposed decomposition mechanisms. For example, if a mass loss step is accompanied by the simultaneous detection of m/z 30 (formaldehyde) and m/z 58 (2-ethylpropanal), it provides strong evidence for Pathway A.

Data Interpretation and Expected Results

-

TGA Curve: A primary mass loss is expected, likely starting above 200 °C, given the known stability of similar oxetanes.[2] The curve may show a single, sharp weight loss or multiple overlapping steps, depending on the complexity of the decomposition.

-

DSC Curve: An initial endotherm corresponding to the boiling point will be observed. The decomposition itself may be a complex mix of endothermic bond-breaking and exothermic rearrangements. A net exothermic event often indicates a high-energy decomposition.

-

EGA Profiles: The EGA data will be the most definitive. By plotting the intensity of key mass fragments or IR absorbances against temperature, distinct evolution profiles will emerge. The temperature at which a gas is detected should align perfectly with a mass loss event in the TGA.

| Expected Product | Technique | Expected Signal |

| Formaldehyde | MS | m/z = 30, 29 |

| FTIR | ~2750-2850 cm⁻¹ (C-H), ~1750 cm⁻¹ (C=O) | |

| 2-Ethylpropanal | MS | m/z = 86 (M+), 57, 29 |

| FTIR | ~2720 cm⁻¹ (Aldehyde C-H), ~1730 cm⁻¹ (C=O) | |

| Ethylene | MS | m/z = 28, 27 |

| FTIR | ~3100 cm⁻¹ (=C-H), ~1650 cm⁻¹ (C=C) | |

| Acetaldehyde | MS | m/z = 44 (M+), 29 |

| FTIR | ~2720 cm⁻¹ (Aldehyde C-H), ~1730 cm⁻¹ (C=O) |

Safety and Handling Protocols

The thermal decomposition of any chemical, particularly strained-ring compounds, must be approached with caution.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[19][20]

-

Ventilation: All handling and experiments should be conducted in a well-ventilated laboratory or fume hood to avoid inhalation of the parent compound or any unknown decomposition products.[21]

-

Pressure Hazard: While the experimental protocols are designed for ambient pressure, be aware that heating a volatile substance in a sealed or improperly vented container can lead to a dangerous pressure buildup.[21]

-

Waste Disposal: Dispose of unused material and any collected residue as hazardous chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a scientifically grounded, comprehensive workflow for the definitive thermal analysis of 3-Ethyl-3-oxetanemethanol. By integrating the quantitative data from TGA with the energetic profile from DSC and the definitive identification of byproducts from EGA (TGA-MS/FTIR), researchers can elucidate the decomposition mechanism, determine crucial safety parameters like T_onset, and ensure the material's suitability for its intended high-temperature applications. This multi-faceted approach transforms the analysis from a simple measurement of mass loss into a powerful tool for mechanistic discovery and material validation.

References

-

Measurlabs. Evolved Gas Analysis (EGA) | TGA-FTIR & TGA-MS.

-

ACS Publications. Revealing Molecular-Scale Structural Changes in Polymer Nanocomposites during Thermo-Oxidative Degradation Using Evolved Gas Analysis with High-Resolution Time-of-Flight Mass Spectrometry Combined with Principal Component Analysis and Kendrick Mass Defect Analysis | Analytical Chemistry.

-

ChemicalBook. 3-Ethyl-3-oxetanemethanol | 3047-32-3.

-

Shimadzu Corporation. Polymer Analysis by Pyrolysis GCMS with Evolved Gas Analysis (EGA) and Double-Shot Methods.

-

Fisher Scientific. SAFETY DATA SHEET - Oxetane, 3-hydroxymethyl-3-methyl-.

-

CymitQuimica. Oxetane - Safety Data Sheet.

-

S4Science. Evolved Gas Analysis and Multi-Step Pyrolysis: Two Powerful Tools for Polymer Analysis.

-

Chem-Impex. 3-Ethyl-3-oxetanemethanol.

-

Benchchem. Personal protective equipment for handling Oxetane;heptadecahydrate.

-

Wikipedia. Evolved gas analysis.

-

Fisher Scientific. Oxetane-3-carboxylic acid - SAFETY DATA SHEET.

-

McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

-

Aalto University. Standard Operating Procedure TA Instruments SDT-Q600 TGA/DSC.

-

Mettler Toledo. How to Perform a Standard Calibration on a TGA/DSC.

-

GM Chemical. 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3.

-

Mettler Toledo (YouTube). TGA/DSC standard calibration with melting point temperatures and enthalpies.

-

National Institutes of Health (PMC). Molecular Dynamics and Near-Tg Phenomena of Cyclic Thioethers.

-

Sigma-Aldrich. 3-Ethyl-3-oxetanemethanol 96.

-

The Journal of Physical Chemistry A. Pyrolysis Reactions of 3-Oxetanone.

-

ResearchGate. Hazard evaluation for oxidation of cyclic ethers.

-

ResearchGate. SOP for TGA-DSC Mettler (Basic).

-

ECHEMI. Oxetan-3-ol SDS, 7748-36-9 Safety Data Sheets.

-

Benchchem. preventing decomposition of oxetane ring during synthesis.

-

ACS Publications. Mechanism of the thermal and photochemical decomposition of azoalkanes | Chemical Reviews.

-

TCI EUROPE N.V. 3-Ethyl-3-oxetanemethanol 3047-32-3.

-

Wikipedia. Thermogravimetric analysis.

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

-

ChemicalBook. 3-Ethyl-3-oxetanemethanol synthesis.

-

Wikipedia. Thermal decomposition.

-

American Chemical Society. Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties.

-

Chemistry LibreTexts. Thermogravimetric analysis (TGA).

-

Thermo Scientific Chemicals. 3-Ethyl-3-oxetanemethanol, 97% 25 g.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3 | China Manufacturer [gmchemix.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Ethyl-3-oxetanemethanol 96 3047-32-3 [sigmaaldrich.com]

- 6. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 7. measurlabs.com [measurlabs.com]

- 8. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. imc.utu.fi [imc.utu.fi]

- 15. fpe.umd.edu [fpe.umd.edu]

- 16. youtube.com [youtube.com]

- 17. Polymer Analysis by Pyrolysis GCMS with Evolved Gas Analysis (EGA) and Double-Shot Methods : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. fishersci.be [fishersci.be]

- 20. echemi.com [echemi.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

Quantum chemical calculations for 3-substituted oxetanes

An In-Depth Technical Guide to Quantum Chemical Calculations for 3-Substituted Oxetanes

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a crucial structural motif in modern medicinal chemistry. Its unique physicochemical properties, serving as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups, have propelled its incorporation into numerous drug discovery programs.[1][2][3] Understanding the conformational preferences, reactivity, and electronic properties of 3-substituted oxetanes is paramount for rational drug design. Quantum chemical calculations offer a powerful in-silico toolkit to elucidate these characteristics at the molecular level, providing insights that can guide synthetic efforts and predict molecular behavior. This guide provides a comprehensive overview of the theoretical underpinnings and practical application of quantum chemical methods for the study of 3-substituted oxetanes. We delve into the selection of appropriate computational levels of theory, detailed step-by-step protocols for common calculations, and the interpretation of the resulting data, with a focus on conformational analysis, reaction mechanisms, and the prediction of spectroscopic properties.

The Significance of the 3-Substituted Oxetane Moiety

The strategic incorporation of a 3-substituted oxetane can profoundly influence a molecule's pharmacological profile. These small, strained rings introduce a degree of rigidity and can act as potent hydrogen bond acceptors due to the exposed lone pairs on the oxygen atom.[4] This has significant implications for molecular recognition and binding affinity at biological targets. Furthermore, the substitution pattern on the oxetane ring, particularly at the 3-position, dictates its metabolic stability. For instance, 3,3-disubstituted oxetanes exhibit enhanced stability against ring-opening degradation by sterically hindering the approach of nucleophiles.[2][5]

Quantum chemical calculations allow us to quantify these effects. By modeling the geometry, electronics, and energetics of these systems, we can predict:

-

Conformational Preferences: The puckering of the oxetane ring and the orientation of the substituent at the 3-position.[4][6]

-

Reactivity: The susceptibility of the oxetane to nucleophilic ring-opening reactions, a critical factor in metabolic stability and potential toxicity.[1][7]

-

Physicochemical Properties: Dipole moment, polarity, and the ability to engage in intermolecular interactions.

-

Spectroscopic Signatures: NMR and IR spectra that can aid in the characterization of novel oxetane-containing compounds.[6][8]

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. For systems like 3-substituted oxetanes, a balance must be struck between computational cost and accuracy.

Levels of Theory

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for systems of this size. It offers a good compromise between accuracy and computational expense. The choice of the functional is crucial.

-

B3LYP: A widely used hybrid functional that often provides reliable geometries and relative energies for organic molecules.[9][10]

-

MP2 (Møller-Plesset perturbation theory of the second order): An ab initio method that can offer higher accuracy than DFT for certain systems, particularly where dispersion forces are important.[9][10]

-

Dispersion-Corrected Functionals (e.g., B3LYP-D3): The strained nature of the oxetane ring and the potential for non-covalent interactions with substituents make dispersion corrections important for accurate energy calculations.

-

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. For oxetanes, which contain an electronegative oxygen atom, the choice of basis set is critical.

-

Pople-style basis sets:

-

6-31G(d,p): A good starting point for geometry optimizations. It includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the bonding in a strained ring.[9][10][11]

-

6-311++G(d,p): A larger, more flexible basis set that includes diffuse functions (++) on both heavy atoms and hydrogens. Diffuse functions are important for accurately describing lone pairs and anions, which can be relevant in ring-opening reactions.[9][10]

-

-

Dunning's correlation-consistent basis sets (e.g., cc-pVTZ): These are generally more accurate but also more computationally demanding. They are often used for high-accuracy single-point energy calculations on optimized geometries.

Expert Insight: For routine calculations on 3-substituted oxetanes, a combination of the B3LYP functional with the 6-31G(d,p) basis set provides a robust and efficient starting point for geometry optimizations and frequency calculations. For more accurate energy evaluations, single-point calculations using a larger basis set like 6-311++G(d,p) or cc-pVTZ on the B3LYP/6-31G(d,p) optimized geometry is a recommended approach (often denoted as B3LYP/6-311++G(d,p)//B3LYP/6-31G(d,p)).[11]

Practical Computational Workflows

This section provides step-by-step protocols for common quantum chemical calculations performed on 3-substituted oxetanes using a generic quantum chemistry software package like Gaussian.

Workflow for Conformational Analysis

The puckering of the oxetane ring is a key determinant of its properties. A conformational analysis can identify the lowest energy conformers.

Caption: Workflow for performing a conformational analysis of a 3-substituted oxetane.

Step-by-Step Protocol:

-

Structure Building: Construct the 3-substituted oxetane molecule using a graphical interface like GaussView.[12][13]

-

Initial Optimization: Perform a geometry optimization to find a local minimum on the potential energy surface.

-

Potential Energy Surface (PES) Scan: To explore the ring puckering, perform a relaxed PES scan by systematically varying a key dihedral angle that defines the pucker.

-

Identify Minima: Analyze the resulting PES to identify all energy minima.

-

Full Optimization: Perform a full geometry optimization starting from the geometry of each identified minimum.

-

Frequency Analysis: For each optimized structure, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true minimum. This calculation also provides thermodynamic data like Gibbs free energy.

-

Refine Energies: To obtain more accurate relative energies between conformers, perform a single-point energy calculation at a higher level of theory on the optimized geometries.

Workflow for Modeling a Ring-Opening Reaction